molecular formula C4H5N3O2 B050548 5-Methyl-3-nitro-1h-pyrazole CAS No. 1048925-02-5

5-Methyl-3-nitro-1h-pyrazole

Cat. No. B050548
M. Wt: 127.1 g/mol
InChI Key: ASURMMBYYOJOTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-3-nitro-1H-pyrazole and its derivatives often involves multi-step chemical reactions, including the use of hydrazones and nitroolefins. Deng & Mani (2008) described a regioselective synthesis of 1,3,4-trisubstituted pyrazoles by reacting hydrazones with nitroolefins, demonstrating the versatility of pyrazole synthesis methods (Deng et al., 2008). Additionally, Alizadeh et al. (2013) detailed a three-component reaction for preparing functionalized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, providing insight into the efficient synthesis of pyrazole derivatives (Alizadeh et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-Methyl-3-nitro-1H-pyrazole derivatives is characterized by various hydrogen bonding patterns. Portilla et al. (2007) reported on the molecular structures that exhibit polarized structures and are linked into chains or sheets by hydrogen bonds, highlighting the importance of these interactions in determining the crystal structure (Portilla et al., 2007).

Chemical Reactions and Properties

Dalinger et al. (2013) explored the reactivity of 3,4,5-trinitro-1H-pyrazole, demonstrating nucleophilic substitution reactions that afford various dinitropyrazoles, indicating the compound's potential in synthesis and transformations (Dalinger et al., 2013).

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of Application : Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are also used in the synthesis of bioactive chemicals .
  • Methods of Application : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . For example, 1-nitro-3-trinitromethylpyrazole was synthesized from 3-formylpyrazole .
  • Results or Outcomes : The synthesis of pyrazole derivatives leads to compounds with diverse and valuable synthetical, biological, and photophysical properties . Some fused pyrazoles have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility .
  • Scientific Field : Organic Chemistry

    • Summary of Application : Pyrazole derivatives are used in a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .
    • Methods of Application : The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
    • Results or Outcomes : This provides pyrazoles in good yields and high selectivity at room temperature .
  • Scientific Field : Medicinal Chemistry

    • Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Scientific Field : Agriculture

    • Summary of Application : 3-Methylpyrazole has been used as a nitrification inhibitor of nitrogen fertilizers .
    • Methods of Application : The application involves the use of 3-Methylpyrazole in the synthesis of nitrogen fertilizers .
    • Results or Outcomes : The use of 3-Methylpyrazole improves the efficiency of nitrogen fertilizers .
  • Scientific Field : Organic Chemistry

    • Summary of Application : Pyrazole derivatives are used in a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .
    • Methods of Application : The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
    • Results or Outcomes : This provides pyrazoles in good yields and high selectivity at room temperature .
  • Scientific Field : Medicinal Chemistry

    • Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Scientific Field : Agriculture

    • Summary of Application : 3-Methylpyrazole has been used as a nitrification inhibitor of nitrogen fertilizers .
    • Methods of Application : The application involves the use of 3-Methylpyrazole in the synthesis of nitrogen fertilizers .
    • Results or Outcomes : The use of 3-Methylpyrazole improves the efficiency of nitrogen fertilizers .

Safety And Hazards

5-Methyl-3-nitro-1H-pyrazole is harmful if swallowed . It causes serious eye damage . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURMMBYYOJOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955892
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitro-1h-pyrazole

CAS RN

34334-96-8, 1048925-02-5
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-nitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-methyl-3-nitro-1H-pyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XX Zhao, JC Zhang, SH Li, QP Yang… - … Process Research & …, 2014 - ACS Publications
A convenient and green method for the oxidation of nitrogen-rich heterocyclic amines to nitro-substituted heteroaromatics using potassium peroxymonosulfate (2KHSO 5 ·KHSO 4 ·K 2 …
Number of citations: 20 pubs.acs.org
G Zhang, Z Yi, G Cheng, W Yang… - ACS Applied Materials & …, 2022 - ACS Publications
… (37) First, methyl 3,4-dinitro-1H-pyrazole-5-carboxylate (2) has been prepared by the nitrification, oxidation, and esterification of 5-methyl-3-nitro-1H-pyrazole (1) with a 73.6% yield. …
Number of citations: 19 pubs.acs.org
Y Cao, K Wang, S Song, Y Liu, W Zhang - Inorganic Chemistry, 2023 - ACS Publications
… First, the raw material, 5-methyl-3-nitro-1H-pyrazole (1), underwent a nitration reaction in an H 2 SO 4 /HNO 3 mix-acid system at heating conditions, and the cooled mixture was poured …
Number of citations: 3 pubs.acs.org
C Lamberth - Tetrahedron, 2019 - Elsevier
… The synthesis of cyclaniliprole (110) starts with the coupling of 2,3-dichloropyridine (114) with 5-methyl-3-nitro-1H-pyrazole under basic conditions. Oxidation of the resulting 115 with …
Number of citations: 29 www.sciencedirect.com

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